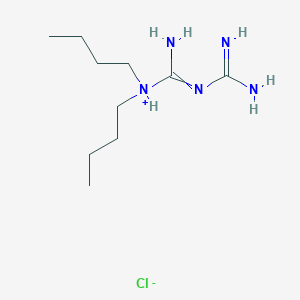

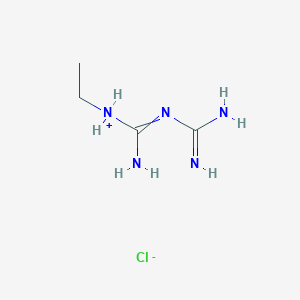

dibutyl-(N'-carbamimidoylcarbamimidoyl)azanium;chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound identified as “dibutyl-(N'-carbamimidoylcarbamimidoyl)azanium;chloride” is a thermal conductive tape known as tesa® 58399. This product is equipped with a special acrylic adhesive that provides thermal conductivity when applied between a heat source and a heat sink. It is commonly used in applications such as battery module cooling plate mounting, power electronics units, flexible printed circuits (FPC), and printed circuit boards (PCB) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tesa® 58399 involves the use of special acrylic adhesive materials. The adhesive is formulated to provide thermal conductivity and good performance on polar substrates. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods: Industrial production of tesa® 58399 involves coating a polyethylene (PE)-coated paper liner with the acrylic adhesive. The total thickness of the product is 800 micrometers (31.5 mils). The production process ensures that the tape has properties such as high breakdown voltage, good dielectric strength, and flame retardancy .

Chemical Reactions Analysis

Types of Reactions: The primary chemical reactions involved in the production and application of tesa® 58399 are related to the curing and cross-linking of the acrylic adhesive. These reactions ensure the adhesive’s thermal conductivity and bonding strength.

Common Reagents and Conditions: Common reagents used in the production of the acrylic adhesive include monomers and initiators that facilitate polymerization. The curing process typically involves heat and pressure to achieve the desired adhesive properties .

Major Products Formed: The major product formed from these reactions is the cured acrylic adhesive, which provides the thermal conductivity and bonding strength required for its applications .

Scientific Research Applications

Chemistry: In chemistry, tesa® 58399 is used as a thermal interface material in various experimental setups where heat dissipation is crucial. It helps maintain stable temperatures in sensitive chemical reactions.

Biology: In biological research, tesa® 58399 can be used in devices that require precise temperature control, such as thermal cyclers used in polymerase chain reaction (PCR) experiments.

Medicine: In the medical field, tesa® 58399 is used in medical devices that require efficient heat dissipation, such as diagnostic equipment and imaging devices.

Industry: Industrially, tesa® 58399 is widely used in electronics manufacturing for mounting components that generate heat. It is also used in the automotive industry for battery module cooling and other applications requiring thermal management .

Mechanism of Action

The mechanism by which tesa® 58399 exerts its effects is primarily through its thermal conductivity. The acrylic adhesive contains materials that facilitate the transfer of heat from the heat source to the heat sink. This process helps maintain optimal operating temperatures for electronic components and other devices .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to tesa® 58399 include other thermal conductive tapes and adhesives, such as those made by 3M and other manufacturers. These products also provide thermal conductivity and are used in similar applications.

Uniqueness: What sets tesa® 58399 apart from other similar compounds is its specific formulation of acrylic adhesive that offers a balance of thermal conductivity, bonding strength, and performance on polar substrates. This makes it particularly effective in applications where both thermal management and strong adhesion are required .

Properties

IUPAC Name |

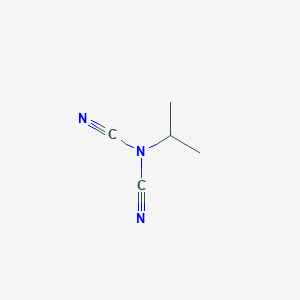

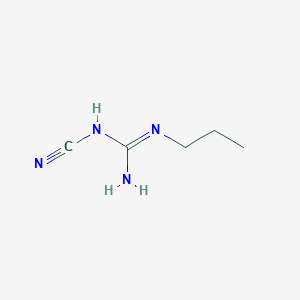

dibutyl-(N'-carbamimidoylcarbamimidoyl)azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N5.ClH/c1-3-5-7-15(8-6-4-2)10(13)14-9(11)12;/h3-8H2,1-2H3,(H5,11,12,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASYULTUMSBSED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[NH+](CCCC)C(=NC(=N)N)N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[NH+](CCCC)C(=NC(=N)N)N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[Amino-(cyanoamino)methylidene]amino]benzoic acid](/img/structure/B8047418.png)